N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a thiophene-pyridine scaffold linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(17-12-23-15-4-1-2-5-16(15)24-17)21-11-13-7-8-20-14(10-13)18-6-3-9-25-18/h1-10,17H,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKHIORQTCVGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Dihydrobenzo[d][1,4]dioxine Carboxamide Derivatives
Compounds such as N-(5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide () share the dihydrobenzo[d][1,4]dioxine carboxamide core but differ in substituents. For example:
- Key structural difference: The target compound substitutes the quinoline and piperazine groups in ’s derivatives with a thiophene-pyridinylmethyl group.
Thiophene-Pyridine Carboxamides
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide analogues () feature a simpler thiophene-pyridine backbone without the dihydrobenzo[d][1,4]dioxine system.
- Key structural difference : The absence of the dioxine ring reduces steric bulk and lipophilicity.
- Functional impact : These analogues demonstrate antibacterial activity, suggesting the thiophene-carboxamide motif is a viable pharmacophore for antimicrobial agents. The target compound’s additional dioxine ring may broaden its activity spectrum or enhance binding affinity .
Dihydropyridine Derivatives
Compounds like AZ331 () incorporate a 1,4-dihydropyridine core with thioether-linked substituents.
- Key structural difference : The dihydrobenzo[d][1,4]dioxine in the target compound is a fused, oxygenated heterocycle, whereas dihydropyridines are nitrogen-containing and redox-sensitive.
- Functional impact : Dihydropyridines are prone to oxidation, limiting their stability. The dioxine system in the target compound likely improves metabolic resistance, favoring prolonged pharmacokinetics .
Heterocyclic Carbamoyl Derivatives
describes compounds such as N-carbamoyl-N2-pyridin-2-ylglycinamide , which combine pyridine with carbamoyl groups but lack the thiophene and dioxine moieties.
- Key structural difference : The target compound’s thiophene-dioxine-pyridine triad offers a unique spatial arrangement for target engagement.
- Functional impact : Simplified carbamoyl-pyridine derivatives may lack the multi-target polypharmacology observed in more complex heterocycles .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between dihydrobenzo[d][1,4]dioxine-2-carboxylic acid and a thiophene-pyridinylmethyl amine intermediate, analogous to methods in using HATU or EDCI .
- Stability Advantage : Compared to dihydropyridines (), the dioxine ring’s fused structure reduces oxidative degradation risks, enhancing drug-likeness .
- Activity Predictions : The thiophene-pyridine group may confer antibacterial properties (as in ), while the dioxine carboxamide could synergize with kinase inhibition pathways (as in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
